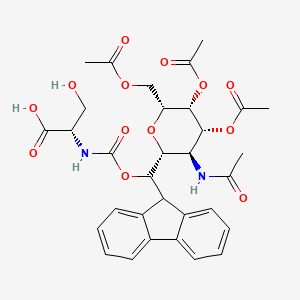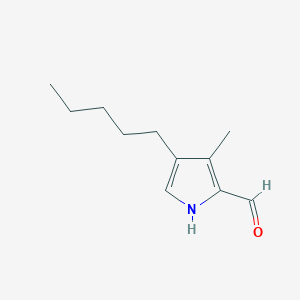
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a pyridin-4-yl group
Méthodes De Préparation
The synthesis of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone include other oxadiazole derivatives such as:
(4-Chlorophenyl)(pyridin-2-yl)methanone: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
(4-Chlorophenyl)(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanone: This compound has the pyridine ring substituted at the 3-position, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H8ClN3O2 |
|---|---|
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C14H8ClN3O2/c15-11-3-1-9(2-4-11)12(19)14-18-17-13(20-14)10-5-7-16-8-6-10/h1-8H |
Clé InChI |
BEHPDWUBHLTQQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=NN=C(O2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



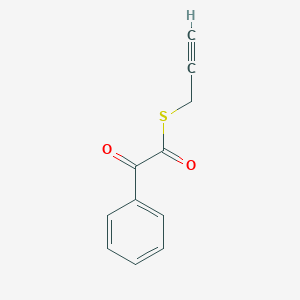


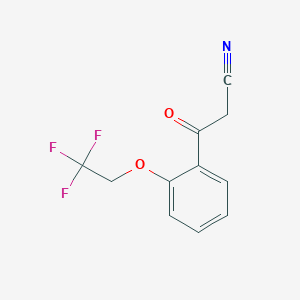


![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
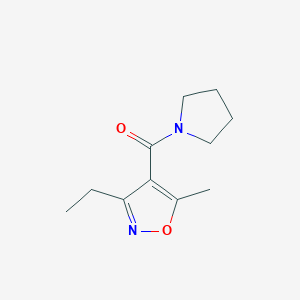
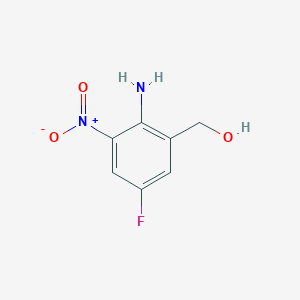
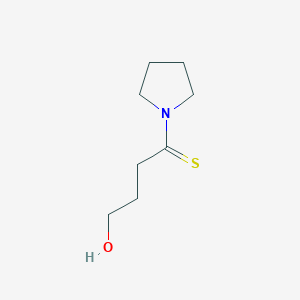
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
